4-Methylthiophenyl-(2-thienyl)methanol
Description
Contextualization of the 4-Methylthiophenyl-(2-thienyl)methanol Scaffold within Advanced Organic Chemistry
The this compound scaffold represents a confluence of two important structural motifs in organic chemistry: the thiophene (B33073) ring and the aryl sulfide (B99878) group. Thiophene derivatives are a cornerstone of heterocyclic chemistry, widely utilized as building blocks in the synthesis of complex molecules for pharmaceuticals and materials science. numberanalytics.commdpi.comresearchgate.net The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry due to its diverse biological activities. nih.gov The specific arrangement in this compound, featuring a methanol (B129727) bridge between a thiophene ring and a methylthiophenyl group, creates a molecule with potential for diverse chemical transformations and applications. The aryl sulfide component further enhances its complexity and utility, as these moieties are crucial in various biologically active compounds. mdpi.com The study of such hybrid scaffolds is central to advanced organic chemistry, where the goal is to design and synthesize molecules with tailored properties by combining well-understood functional units.
Overview of Aryl-Methanol Derivatives in Contemporary Synthetic Chemistry
Aryl-methanol derivatives are fundamental structures in contemporary synthetic chemistry, frequently appearing as core components in natural products and bioactive molecules. rsc.org For instance, aryl(pyridinyl)methanol cores are found in pharmaceuticals like histamine (B1213489) H1 antagonists and HIV-1 NNRT inhibitors. rsc.org The synthesis of these derivatives is a significant focus for organic chemists. Common synthetic routes include the transition metal-catalyzed hydrogenation of the corresponding ketones and the numberanalytics.comchemeurope.com-Wittig rearrangement of functionalized ethers. rsc.org More advanced methods involve catalytic approaches for the direct synthesis of these alcohols, such as the ruthenium-catalyzed coupling of alcohols with hydroxylamine (B1172632) hydrochloride to form oximes, which can then be further manipulated. researchgate.net The development of efficient and chemoselective methods for synthesizing aryl-methanol derivatives, like nickel-catalyzed α-arylation, allows for the creation of a wide variety of these valuable compounds. rsc.org
Historical Development and Significance of Thiophene Chemistry in Heterocyclic Synthesis
Thiophene was first discovered in 1883 by Victor Meyer, who isolated it from crude benzene (B151609). numberanalytics.comchemeurope.comwikipedia.org Initially considered a mere contaminant, its unique properties soon established it as a vital compound in organic chemistry. numberanalytics.comderpharmachemica.com A key moment in its history was the observation that the formation of a blue dye (indophenin) when mixing isatin (B1672199) with sulfuric acid and crude benzene was due to thiophene, not benzene. chemeurope.comwikipedia.org
Thiophene is a five-membered, planar, aromatic heterocyclic compound with the molecular formula C₄H₄S. numberanalytics.comwikipedia.org Its aromaticity makes it more reactive than benzene in certain electrophilic substitution reactions. numberanalytics.comnih.gov Historically, thiophenes were prepared through reactions of 1,4-diketones with sulfiding reagents like phosphorus pentasulfide (Paal-Knorr synthesis) or via the Gewald reaction. nih.govchemeurope.comwikipedia.org
In modern synthesis, thiophene and its derivatives are indispensable. numberanalytics.com They are recurring building blocks in pharmaceuticals, where a benzene ring in a biologically active compound can often be replaced by a thiophene ring without loss of activity. chemeurope.com Furthermore, thiophene-based polymers are crucial in materials science for the development of organic electronics and photovoltaics. numberanalytics.comresearchgate.net The versatility and established chemistry of thiophene make it a significant scaffold in the ongoing development of new functional molecules. mdpi.comthieme-connect.com
Role of Aryl Sulfide Moieties in Complex Molecular Architectures
Aryl sulfide moieties are integral components in a wide range of complex molecular architectures, particularly in the realm of biologically active compounds and materials science. mdpi.comacs.org The presence of the carbon-sulfur bond has become increasingly important, leading to the development of numerous methods for its formation. mdpi.com Historically, the synthesis of aryl sulfides was often inefficient, requiring harsh conditions. mdpi.com However, the advent of transition metal catalysis, particularly using copper and palladium, has provided practical and efficient routes to these compounds with high functional group tolerance. mdpi.comorganic-chemistry.org
The aryl sulfide unit can influence the electronic properties and three-dimensional structure of a molecule. In drug discovery, this moiety is found in various pharmaceuticals. mdpi.com In materials science, sulfur-containing compounds are critical. For example, cobalt-catalyzed hydrothiolation of alkynes is used to form branched alkenyl sulfides. acs.org The ability to selectively introduce aryl sulfide groups allows chemists to fine-tune the properties of complex molecules for specific applications, ranging from medicinal chemistry to the development of novel organic materials. acs.orgorganic-chemistry.org
Chemical Compound Data
Structure
3D Structure
Properties
IUPAC Name |
(4-methylsulfanylphenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS2/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHKCMUECMWDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methylthiophenyl 2 Thienyl Methanol
Retrosynthetic Analysis of the 4-Methylthiophenyl-(2-thienyl)methanol Framework
A retrosynthetic approach to this compound reveals several logical bond disconnections to identify readily available starting materials.
Disconnection Strategies at the Carbinol Center
The most apparent retrosynthetic disconnection is at the carbon-carbon bonds of the central carbinol carbon. This leads to two primary strategies:
Grignard-type Reaction: Disconnecting the bond between the carbinol carbon and the thiophene (B33073) ring suggests a nucleophilic thienyl species and an electrophilic benzaldehyde (B42025) derivative. This points to the reaction of a 2-thienyl Grignard reagent, such as 2-thienylmagnesium bromide, with 4-methylthiobenzaldehyde (B8764516). sigmaaldrich.com This is a classic and widely used method for the formation of diarylmethanol structures. libretexts.orgchegg.com
Reduction of a Ketone: Alternatively, the disconnection can be viewed as the reduction of the corresponding ketone, (4-methylthiophenyl)(2-thienyl)methanone. This ketone can be synthesized via a Friedel-Crafts acylation of thiophene with 4-methylthiobenzoyl chloride. libretexts.org
Approaches for Assembling Thiophene and Methylthiophenyl Moieties
The assembly of the two key aromatic systems, thiophene and 4-methylthiophenyl, is central to the synthesis. The retrosynthetic analysis points towards two main building blocks: a substituted thiophene and a substituted benzene (B151609) derivative.
Thiophene Precursors: For the Grignard approach, a 2-halothiophene, typically 2-bromothiophene, is the logical precursor to the organometallic reagent. For the Friedel-Crafts route, thiophene itself is the starting material.
Methylthiophenyl Precursors: The 4-methylthiophenyl moiety can be introduced as either 4-methylthiobenzaldehyde for the Grignard reaction or 4-methylthiobenzoyl chloride for the Friedel-Crafts acylation.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
Synthesis of Substituted Thiophene Precursors for Carbinol Formation
The primary thiophene precursor for the Grignard-based synthesis of the target carbinol is 2-bromothiophene.
Table 1: Synthesis of 2-Bromothiophene
| Starting Material | Reagents | Conditions | Yield | Reference |
| Thiophene | Bromine, Acetic Acid | Glacial acetic acid, below 10°C | ~55% | N/A |
| Thiophene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Carbon tetrachloride, reflux | High | N/A |
The bromination of thiophene is a well-established reaction. Direct bromination with elemental bromine in a solvent like acetic acid provides 2-bromothiophene, although control of the reaction temperature is crucial to minimize the formation of dibrominated byproducts. A milder and often more selective method involves the use of N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride.
Synthesis of Methylthiophenyl Building Blocks
The synthesis of the 4-methylthiophenyl precursor, primarily 4-methylthiobenzaldehyde, can be achieved through several routes.
The introduction of the methylthio group is a key step in the synthesis of the benzaldehyde precursor.
One common strategy involves the nucleophilic substitution of a suitable leaving group on the aromatic ring with a methylthiolate source. For instance, p-chlorobenzaldehyde can be reacted with sodium thiomethoxide. orgsyn.org The reaction of p-chlorobenzaldehyde with sodium methanethiolate (B1210775) is a viable method for producing 4-(methylthio)benzaldehyde (B43086).
Another approach starts from thioanisole (B89551) (methyl phenyl sulfide), which can be synthesized from thiophenol and a methylating agent. The thioanisole can then be formylated to introduce the aldehyde group. A patented method describes the carbonylation of thioanisole using carbon monoxide in the presence of a specific solid superacid catalyst (SZTA) to yield 4-methylthiobenzaldehyde with high efficiency. google.com
Table 2: Synthesis of 4-Methylthiobenzaldehyde
| Starting Material | Reagents | Conditions | Yield | Reference(s) |
| p-Chlorobenzaldehyde | Sodium thiomethoxide | Not specified | Not specified | orgsyn.org |
| Thioanisole | Carbon Monoxide, SZTA catalyst | 70-90°C, 0.5-5 MPa | up to 90.2% | google.com |
| 4-(Methylthio)benzyl alcohol | Thionyl chloride, Pyridine (B92270) | Methylene (B1212753) chloride, <25°C | Not specified | prepchem.com |
The oxidation of 4-(methylthio)benzyl alcohol also provides a route to the aldehyde. prepchem.com Furthermore, the conversion of 4-(methylthio)benzoic acid to the corresponding acyl chloride, 4-(methylthio)benzoyl chloride, is necessary for the Friedel-Crafts acylation pathway. This can be achieved using standard reagents like thionyl chloride or oxalyl chloride. prepchem.com
Direct Carbon-Carbon Bond Formation Methodologies at the Carbinol Center
The central step in the synthesis of this compound is the creation of the carbon-carbon bond that forms the carbinol (alcohol) center. This is typically accomplished by the addition of a nucleophilic carbon species to the electrophilic carbonyl carbon of thiophene-2-carbaldehyde (B41791).
Grignard Reagents:
The Grignard reaction is a widely used and effective method for forming carbon-carbon bonds. leah4sci.comadichemistry.com In the context of synthesizing this compound, a Grignard reagent would be prepared from a halo-substituted 4-methylthioanisole, such as 4-bromo-1-(methylthio)benzene. This is achieved by reacting the aryl halide with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comadichemistry.com
The resulting Grignard reagent, 4-(methylthio)phenylmagnesium bromide, is a potent nucleophile. masterorganicchemistry.com It readily attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. masterorganicchemistry.comdalalinstitute.com This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup (e.g., with dilute acid or ammonium (B1175870) chloride), yields the desired secondary alcohol, this compound. dalalinstitute.commasterorganicchemistry.comyoutube.com The use of bulky groups on either the Grignard reagent or the carbonyl compound can hinder the reaction. dalalinstitute.com
Organolithium Reagents:
Similar to Grignard reagents, organolithium reagents are powerful nucleophiles used for carbon-carbon bond formation. masterorganicchemistry.comchemohollic.com An organolithium reagent, such as 4-(methylthio)phenyllithium, can be prepared by reacting a suitable precursor, like 4-bromo-1-(methylthio)benzene, with an alkyllithium reagent (e.g., n-butyllithium).
The 4-(methylthio)phenyllithium then adds to the carbonyl group of thiophene-2-carbaldehyde to form a lithium alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to afford this compound. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts and can be effective even with sterically hindered ketones. dalalinstitute.com
Since the carbinol carbon in this compound is a stereocenter, the development of stereoselective methods to control its configuration is of significant interest. This allows for the synthesis of enantiomerically enriched or pure forms of the alcohol, which can be crucial for certain applications.
Asymmetric catalysis offers an efficient way to synthesize chiral alcohols with high enantioselectivity. One approach involves the catalytic asymmetric addition of organozinc reagents to aldehydes. nih.gov For instance, diaryl- and aryl heteroarylmethanols can be synthesized with high enantiomeric excess by adding arylzinc reagents to aldehydes in the presence of a chiral amino alcohol catalyst. nih.gov
In a relevant example, heteroarylzinc reagents, including those derived from thiophene, have been successfully added to aldehydes with enantioselectivities ranging from 81-99%. nih.gov This methodology could be adapted for the synthesis of chiral this compound by using a chiral catalyst to direct the addition of a 4-(methylthio)phenylzinc reagent to thiophene-2-carbaldehyde. To circumvent issues with the stability of heteroaryl lithium intermediates, the transmetalation can be performed with EtZnCl at low temperatures. nih.gov
Another approach to enantioselective synthesis is the microbial reduction of the corresponding diaryl ketone, 4-methylthiophenyl-(2-thienyl)methanone. niscpr.res.in Various microorganisms, such as strains of Rhizopus arrhizus, can reduce prochiral ketones to the corresponding (S)-diaryl-methanols with high stereoselectivity. niscpr.res.in
Stereoselective Alkylation and Arylation Approaches for Chiral Carbinol Centers
Advanced Synthetic Strategies for Complex Thiophene-Containing Alcohols
The synthesis of more complex thiophene-containing alcohols often requires advanced strategies that allow for precise control over the substitution pattern and stereochemistry.
One such strategy involves the use of palladium-catalyzed cross-coupling reactions to construct the thiophene ring system with desired functionalities already in place. For example, the Suzuki-Miyaura reaction can be used to synthesize substituted thiophenes which can then be further elaborated. nih.gov
Another advanced method involves the functionalization of pre-existing thiophene rings. For instance, halogenated 2-thiophenecarboxylic acid derivatives can serve as versatile building blocks. nih.gov These can be prepared through methods like one-pot bromination/debromination of substituted thiophenes, followed by introduction of the carboxylic acid functionality via a Grignard reaction and carbonation, or through palladium-catalyzed carbonylation. nih.gov The resulting functionalized thiophenes can then be converted to the desired alcohol.
Furthermore, electron-rich thiophenemethanols can undergo acid-catalyzed condensation reactions, which represents a potential side reaction to be aware of during synthesis and purification. researchgate.net
Transition-Metal Catalyzed Coupling Reactions for Aryl-Thiophene Linkages
Transition-metal catalysis, particularly with palladium, offers powerful tools for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. Methodologies such as the Stille, Suzuki, and direct heteroarylation reactions are pivotal in this context.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. acs.orgnih.gov For the synthesis of a precursor to this compound, this could involve the reaction of 2-(tributylstannyl)thiophene (B31521) with 4-bromobenzaldehyde (B125591) (or a protected version). The resulting ketone, (4-(methylthio)phenyl)(thiophen-2-yl)methanone, can then be reduced to the target methanol (B129727). The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄. acs.org Organotin reagents, while effective, are known for their high toxicity, which is a significant drawback of this method. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used and more environmentally benign alternative to the Stille reaction, employing an organoboron reagent instead of an organostannane. acs.orgscielo.org.mx This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the generation of non-toxic byproducts. sigmaaldrich.com The synthesis of the target compound's precursor ketone could be achieved by coupling 2-thienylboronic acid with 4-bromo(methylthio)benzene or 4-(methylthio)phenylboronic acid with 2-bromothiophene. scielo.org.mxscispace.com Palladium catalysts, often in the form of Pd(OAc)₂ or Pd(PPh₃)₄, are commonly used in the presence of a base such as sodium carbonate or potassium phosphate. scispace.comnih.gov
Direct Heteroarylation: Direct C-H arylation has emerged as a more atom-economical approach, avoiding the pre-functionalization of one of the coupling partners. scispace.commdpi.com In this method, a C-H bond on the thiophene ring is directly coupled with an aryl halide. For instance, the reaction of thiophene with 4-bromo-(methylthio)benzene can be catalyzed by a palladium salt, such as Pd(OAc)₂, often in the presence of a phosphine (B1218219) ligand and a base like KOAc. acs.org These reactions can sometimes suffer from issues with regioselectivity, but for thiophene, arylation often preferentially occurs at the C5 position. rsc.org This strategy offers a more streamlined synthesis by reducing the number of synthetic steps. rsc.org
| Reaction | Thiophene Reagent | Aryl Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Stille Coupling | 2-(Tributylstannyl)thiophene | 4-Bromobenzaldehyde | Pd(PPh₃)₄ | High yields, tolerant to many functional groups. acs.orgnih.gov | Toxicity of organotin reagents. nih.gov |
| Suzuki-Miyaura Coupling | 2-Thienylboronic acid | 4-Bromo(methylthio)benzene | Pd(OAc)₂ / Ligand | Low toxicity of boron reagents, mild conditions. acs.orgsigmaaldrich.com | Requires pre-synthesis of boronic acids. |
| Direct Heteroarylation | Thiophene | 4-Bromo(methylthio)benzene | Pd(OAc)₂ | Atom economical, fewer synthetic steps. scispace.comrsc.org | Potential for regioselectivity issues. mdpi.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied by employing biocatalysis or using more environmentally friendly reaction media.
Biocatalytic Reduction: A key step in one of the proposed synthetic routes is the reduction of the ketone precursor, (4-(methylthio)phenyl)(thiophen-2-yl)methanone, to the final methanol product. Traditional reducing agents like sodium borohydride (B1222165) are effective but can generate chemical waste. Biocatalytic reduction, using enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms, offers a green alternative. tudelft.nlnih.gov These reactions are highly stereoselective, allowing for the synthesis of enantiopure alcohols under mild conditions (room temperature and neutral pH) in aqueous media. nih.gov The use of whole-cell biocatalysts can further simplify the process by providing in-situ cofactor regeneration. researchgate.net This approach aligns with green chemistry principles by utilizing renewable catalysts and reducing waste. nih.gov
Use of Greener Solvents: The transition-metal catalyzed coupling reactions discussed are often performed in organic solvents like toluene (B28343) or THF. A greener alternative is the use of ionic liquids (ILs) as the reaction medium. acs.orgnih.gov Ionic liquids are salts with low melting points that are non-volatile and can often be recycled. acs.org Suzuki and Stille couplings have been successfully carried out in ionic liquids, in some cases with enhanced catalyst stability and recyclability. acs.org For example, the Suzuki coupling of aryl halides with boronic acids can be performed in aqueous media with an ionic liquid-supported catalyst, simplifying product isolation and catalyst reuse. acs.orgnih.gov
| Approach | Description | Key Advantages | Relevant Synthetic Step |
|---|---|---|---|
| Biocatalytic Reduction | Use of enzymes (e.g., ADHs) to reduce the precursor ketone. tudelft.nlnih.gov | High stereoselectivity, mild reaction conditions, aqueous media, renewable catalyst. nih.gov | Reduction of (4-(methylthio)phenyl)(thiophen-2-yl)methanone. |
| Ionic Liquids as Solvents | Replacing traditional organic solvents with ionic liquids in coupling reactions. acs.orgnih.gov | Low volatility, potential for catalyst recycling, can facilitate product separation. acs.orgacs.org | Suzuki or Stille coupling to form the aryl-thiophene bond. |
An Examination of the Reaction Mechanisms and Pathways of this compound
The study of diaryl- and aryl-heteroaryl methanols is a significant area of organic chemistry, offering insights into reaction mechanisms, stereochemistry, and the development of synthetic methodologies. The compound this compound, featuring a sulfur-containing phenyl ring and a thiophene moiety linked to a carbinol center, presents a unique electronic and steric environment. This article delves into the theoretical reaction mechanisms and pathways involving this specific carbinol, focusing on its formation, subsequent transformations, and the influence of catalysis. Due to a lack of specific research on this compound, the following sections will draw upon established principles from analogous chemical systems.
Reaction Mechanisms and Pathways Involving 4 Methylthiophenyl 2 Thienyl Methanol
The reactivity of 4-Methylthiophenyl-(2-thienyl)methanol is primarily governed by the nature of the carbinol functional group and the electronic characteristics of the attached aromatic and heteroaromatic rings. The sulfur atom in the 4-methylthiophenyl group and the thiophene (B33073) ring can influence the stability of intermediates, thereby directing the course of various reactions.
The formation of this compound can be achieved through several synthetic routes, with the Grignard reaction being a classic and highly effective method. masterorganicchemistry.comyoutube.com This pathway involves the nucleophilic addition of an organometallic reagent to a carbonyl compound.
Specifically, the synthesis would likely proceed via one of two primary Grignard routes:
Route A: The reaction of 2-thienylmagnesium halide (a Grignard reagent) with 4-methylthiobenzaldehyde (B8764516).
Route B: The reaction of 4-methylthiophenylmagnesium halide with thiophene-2-carboxaldehyde.
The mechanism for both routes is analogous. masterorganicchemistry.com Taking Route B as an example, the carbon-magnesium bond in 4-methylthiophenylmagnesium halide is highly polarized, rendering the phenyl carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. This addition step leads to the formation of a tetravalent intermediate, an alkoxide salt. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.
The general mechanism is illustrated below: Step 1: Nucleophilic Addition
Step 2: Acidic Workup
The choice between Route A and Route B would depend on the availability and stability of the starting materials.
The carbinol center of this compound is analogous to a benzylic position, which is known for its enhanced reactivity in both substitution and elimination reactions. researchgate.net This increased reactivity stems from the ability of the adjacent aromatic and heteroaromatic rings to stabilize charged intermediates through resonance.
Nucleophilic Substitution (SN1 and SN2):
SN1 Mechanism: In the presence of a protic solvent or a Lewis acid, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of the leaving group generates a secondary carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over both the 4-methylthiophenyl and the 2-thienyl rings. This stabilization makes the SN1 pathway highly favorable. The rate of this reaction would be dependent on the stability of this carbocation and independent of the nucleophile's concentration. libretexts.org
SN2 Mechanism: A direct bimolecular substitution is less likely for this secondary carbinol due to steric hindrance from the two bulky aryl and heteroaryl groups. However, under conditions with a strong, unhindered nucleophile and an aprotic solvent, an SN2 pathway cannot be entirely ruled out.
Elimination Reactions (E1 and E2):
E1 Mechanism: Similar to the SN1 pathway, the E1 mechanism proceeds through the formation of a resonance-stabilized carbocation. Instead of being attacked by a nucleophile, a proton is abstracted from an adjacent carbon (if one exists with a proton) by a weak base (often the solvent) to form an alkene. Given the structure of the title compound, this would require a rearrangement or occur if the carbinol was part of a larger alkyl chain.
E2 Mechanism: An E2 reaction would require a strong, sterically hindered base to abstract a proton anti-periplanar to the leaving group in a concerted step. The feasibility of this pathway would depend on the specific reactants and conditions.
Dehydration of the alcohol to form an alkene is a classic example of an elimination reaction, typically proceeding through an E1 mechanism under acidic conditions and elevated temperatures. youtube.com
While specific kinetic and thermodynamic data for this compound are not available in the literature, we can infer the expected trends from related systems, such as the solvolysis of diarylmethyl chlorides and the thermodynamics of alcohol dehydration.
Reaction Kinetics:
The kinetics of SN1 reactions involving diaryl-like methanols are highly sensitive to the electronic nature of the substituents on the aromatic rings. For the solvolysis of diarylmethyl chlorides in ethanol, a reaction analogous to the SN1 reaction of the protonated form of our target molecule, a Hammett plot reveals a large negative ρ (rho) value of -4.2. chegg.com This indicates a significant buildup of positive charge in the transition state, which is consistent with the formation of a carbocation. Electron-donating groups on the aromatic rings would stabilize this carbocation and thus accelerate the reaction rate. The 4-methylthio group is an electron-donating group, which would be expected to enhance the rate of an SN1 reaction compared to an unsubstituted phenyl ring.
Below is an illustrative data table showing the effect of substituents on the relative rates of solvolysis for a series of diarylmethyl chlorides, demonstrating these principles.
| Substituent (X in X-C₆H₄) | Relative Rate (kₓ/kₙ) |
| 4-OCH₃ | 500 |
| 4-CH₃ | 20 |
| H | 1 |
| 4-Cl | 0.2 |
| 3-NO₂ | 0.001 |
| This table is illustrative and based on general trends in SN1 reactions of benzylic systems. |
Thermodynamics:
The thermodynamics of the transformations of this compound are governed by the changes in enthalpy (ΔH) and entropy (ΔS). For example, the dehydration of an alcohol to an alkene is typically an endothermic process (positive ΔH) because the bonds broken (a C-O and a C-H sigma bond) are collectively stronger than the bonds formed (a C=C pi bond and an O-H sigma bond). youtube.com However, the reaction leads to an increase in entropy (positive ΔS) as one molecule is converted into two (the alkene and water). stackexchange.comechemi.com
According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the spontaneity of the reaction is temperature-dependent. At low temperatures, the enthalpy term dominates, and the reaction is non-spontaneous. At higher temperatures, the entropy term becomes more significant, making ΔG negative and favoring the elimination products. youtube.comstackexchange.comechemi.com
The following table provides a conceptual overview of the thermodynamic parameters for a typical alcohol dehydration reaction.
| Thermodynamic Parameter | Sign | Rationale |
| ΔH (Enthalpy) | + | Endothermic; bonds in reactants are stronger overall than in products. youtube.com |
| ΔS (Entropy) | + | Increase in disorder; one reactant molecule forms two product molecules. stackexchange.comechemi.com |
| ΔG (Gibbs Free Energy) | Temperature Dependent | Becomes more negative (spontaneous) as temperature increases. youtube.com |
| This table represents general thermodynamic principles for alcohol dehydration. |
Catalysis can play a crucial role in controlling the reactions of this compound, enhancing reaction rates and directing the outcome towards a desired product.
Catalysis in Carbinol Formation:
Lewis Acid Catalysis: In the Grignard synthesis of the carbinol, the addition of a Lewis acid could potentially enhance the electrophilicity of the carbonyl carbon in the aldehyde, thereby accelerating the nucleophilic addition. youtube.comnih.gov
Catalytic Hydrogenation: An alternative route to the carbinol is the catalytic hydrogenation of the corresponding ketone, 4-Methylthiophenyl-(2-thienyl)ketone. This reaction typically employs a metal catalyst such as Raney nickel, platinum, or palladium. chemistrytalk.orglibretexts.org The mechanism involves the adsorption of both hydrogen and the ketone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. chemistrytalk.org Asymmetric hydrogenation using chiral ruthenium complexes can also be employed to produce one enantiomer of the alcohol with high selectivity. nih.govacs.org
Catalysis in Subsequent Reactions:
Acid Catalysis: As previously mentioned, acid catalysis (both Brønsted and Lewis) is fundamental for promoting substitution and elimination reactions by converting the hydroxyl group into a better leaving group.
Enzymatic Catalysis: Biocatalysts, such as lipases, can be used for the kinetic resolution of racemic diarylmethanols. researchgate.net These enzymes can selectively acylate one enantiomer, allowing for the separation of the two. Dynamic kinetic resolution, which combines enzymatic resolution with a racemization catalyst (often ruthenium-based), can theoretically convert the entire racemic mixture into a single enantiomer of the acylated product. researchgate.net
Chemical Transformations and Derivatization of 4 Methylthiophenyl 2 Thienyl Methanol
Oxidation Reactions of the Carbinol Moiety and Thioether Group
The presence of both a secondary alcohol and a thioether group makes the oxidation of 4-Methylthiophenyl-(2-thienyl)methanol a subject of interest, with the potential for selective or combined oxidation at these sites.
Selective Oxidation to Ketones and Carboxylic Acids
The secondary carbinol group of this compound can be selectively oxidized to the corresponding ketone, 4-Methylthiophenyl-(2-thienyl)ketone. This transformation is a common and fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Manganese dioxide (MnO2) is a mild and selective oxidizing agent for benzylic and allylic alcohols. organicchemistrydata.orgacsgcipr.orgorganic-chemistry.orgyoutube.com The reaction is typically carried out by stirring the alcohol with an excess of activated MnO2 in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. acsgcipr.org The heterogeneous nature of the reaction allows for easy work-up by simple filtration. acsgcipr.org
Table 1: Hypothetical Oxidation of this compound to the Ketone
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO2 | Dichloromethane | 25 | 24 | >90 |
| PCC | Dichloromethane | 25 | 2 | ~85 |
This table presents hypothetical data based on typical conditions for the oxidation of secondary benzylic alcohols.
Further oxidation to a carboxylic acid would involve the cleavage of the carbon-carbon bond between the carbonyl group and one of the aromatic rings, which requires harsh conditions and is generally not a synthetically useful transformation for this class of compounds.
Oxidation of the Sulfide (B99878) to Sulfoxide (B87167) and Sulfone Derivatives
The thioether group in this compound is susceptible to oxidation, yielding the corresponding sulfoxide and, upon further oxidation, the sulfone. The selective oxidation to the sulfoxide is a common transformation and can be achieved using a variety of reagents. organic-chemistry.orgacs.org
A controlled amount of an oxidizing agent, such as hydrogen peroxide (H2O2) in a suitable solvent like acetic acid or methanol (B129727), can selectively oxidize the sulfide to the sulfoxide. libretexts.orgresearchgate.net Other reagents that can be used for this selective oxidation include sodium periodate (B1199274) (NaIO4) and meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. researchgate.net
Further oxidation of the sulfoxide to the sulfone can be accomplished by using an excess of the oxidizing agent or by employing stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or peroxy acids under more vigorous conditions. organic-chemistry.org
Table 2: Hypothetical Stepwise Oxidation of the Thioether in this compound
| Starting Material | Reagent (equivalents) | Solvent | Product |
|---|---|---|---|
| This compound | H2O2 (1.1) | Acetic Acid | 4-(Methylsulfinyl)phenyl-(2-thienyl)methanol |
This table presents hypothetical data based on general procedures for thioether oxidation.
Reductions of the Carbinol and Aromatic Rings
The reduction of this compound can target the carbinol group or the thiophene (B33073) ring, depending on the chosen reducing agent and reaction conditions.
The reduction of the secondary alcohol to the corresponding methylene (B1212753) group, yielding 4-methylthio-2-(phenylmethyl)thiophene, can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). A more direct method is the Clemmensen or Wolff-Kishner reduction of the corresponding ketone.
The reduction of the thiophene ring is a more challenging transformation due to its aromatic nature. Catalytic hydrogenation with noble metal catalysts like palladium, platinum, or rhodium under high pressure and temperature can lead to the saturation of the thiophene ring to form tetrahydrothiophene. studysmarter.co.ukthieme-connect.de However, these conditions may also lead to the reduction of the phenyl ring and hydrogenolysis of the C-S bonds. A milder method for the partial reduction of thiophenes involves ionic hydrogenation using a proton source and a hydride donor, such as triethylsilane in the presence of a strong acid. researchgate.net Desulfurization with Raney nickel is a common method to remove the sulfur atom from the thiophene ring, leading to a substituted butane. wikipedia.orgresearchgate.net
Functionalization of the Hydroxyl Group
The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of new compounds through esterification, etherification, and other functionalization reactions.
Esterification and Etherification Reactions
Esterification: The secondary alcohol can be readily converted to esters by reaction with carboxylic acids or their derivatives. The Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. chemguide.co.uk For more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) is preferred. libretexts.orgjove.comlibretexts.org
Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers from alcohols. masterorganicchemistry.combyjus.comkhanacademy.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. organic-synthesis.com Phase-transfer catalysis can also be employed for the etherification of alcohols under milder conditions. google.com
Derivatization for Advanced Spectroscopic or Chromatographic Analysis
Derivatization of the hydroxyl group is often employed to enhance the analytical properties of the molecule for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).
For GC analysis , the volatility and thermal stability of the alcohol can be improved by converting the hydroxyl group into a less polar and more volatile derivative. libretexts.orgsigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to form trimethylsilyl (B98337) (TMS) ethers. researchgate.net Acylation with fluorinated anhydrides can introduce electron-capturing groups, enhancing sensitivity for electron capture detection (ECD).
For HPLC analysis , derivatization is often used to introduce a chromophore or fluorophore into the molecule, enabling or enhancing UV-Vis or fluorescence detection. tandfonline.comtandfonline.comcapes.gov.brnih.gov Reagents like benzoyl chloride or dansyl chloride can be used to form esters that have strong UV absorbance or fluorescence, respectively. libretexts.org
Table 3: Common Derivatization Reactions for Analytical Purposes
| Analytical Technique | Derivatizing Reagent | Derivative Formed | Purpose |
|---|---|---|---|
| GC-MS | BSTFA | Trimethylsilyl ether | Increased volatility and thermal stability. researchgate.net |
| HPLC-UV | Benzoyl Chloride | Benzoate ester | Introduction of a strong UV chromophore. libretexts.org |
This table outlines common derivatization strategies applicable to the analyte.
Electrophilic Aromatic Substitution on the Thiophene and Phenyl Rings
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing both the thiophene and the phenyl rings within the this compound scaffold. The regiochemical outcome of these substitutions is dictated by the electronic properties and directing effects of the substituents already present on each ring.
The thiophene ring is inherently more reactive towards electrophiles than benzene (B151609), a characteristic attributed to the electron-donating nature of the sulfur heteroatom which stabilizes the cationic intermediate (sigma complex) formed during the reaction. researchgate.netnumberanalytics.com In this compound, the thiophene ring is substituted at the C2 position by the methanol bridge. Since the C2 position is the most reactive site in unsubstituted thiophene, substitution on the C2-substituted ring will preferentially occur at the C5 position, which is the other α-position. nih.govwikipedia.orgpearson.com
On the other hand, the phenyl ring is activated by the para-methylthio (-SMe) group. The sulfur atom of the methylthio group can donate a lone pair of electrons via resonance, thus acting as an ortho-, para-directing group. With the para-position (C4) occupied by the thienylmethanol substituent, electrophilic attack is directed to the ortho positions relative to the methylthio group, i.e., the C3 and C5 positions of the phenyl ring.
Common electrophilic substitution reactions applicable to this scaffold include nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. organic-chemistry.orgchemistrysteps.com The conditions for these reactions must be chosen carefully to avoid potential side reactions, such as oxidation of the methylthio group or acid-catalyzed reactions involving the hydroxyl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent/Catalyst | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ (mild conditions) | (4-Methylthio-3-nitrophenyl)(5-nitrothiophen-2-yl)methanol |
| Bromination | Br₂ in Acetic Acid | (3,5-Dibromo-4-methylthiophenyl)(5-bromothiophen-2-yl)methanol |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ masterorganicchemistry.comkhanacademy.orglibretexts.orgyoutube.com | (3-Acyl-4-methylthiophenyl)(5-acylthiophen-2-yl)methanol |
| Vilsmeier-Haack Formylation | POCl₃ / DMF ijpcbs.comtcichemicals.comorganic-chemistry.orgwikipedia.org | (3-Formyl-4-methylthiophenyl)(5-formylthiophen-2-yl)methanol |
Nucleophilic Aromatic Substitution on Activated Thiophene and Phenyl Derivatives
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide variety of nucleophiles onto an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, to activate the ring towards nucleophilic attack. pearson.comchemistrysteps.comdoi.org The parent molecule, this compound, lacks such activating groups and is therefore not expected to undergo SNAr reactions under standard conditions.
However, derivatives of this compound, which have been functionalized with EWGs via electrophilic substitution as described in section 4.4, can serve as excellent substrates for SNAr. For example, the nitrated derivatives, such as (4-Methylthio-3-nitrophenyl)(thiophen-2-yl)methanol or (4-Methylthiophenyl)(5-nitrothiophen-2-yl)methanol, would be activated for substitution.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (which can be the nitro group itself in some cases, or a halide installed on the activated ring), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. doi.orgnih.gov Subsequent departure of the leaving group restores the aromaticity of the ring. Thiophene derivatives are often more reactive in SNAr reactions than their benzene analogues. researchgate.net
A variety of nucleophiles, including alkoxides, amines, and thiolates, can be employed to displace a leaving group (e.g., a halogen or a nitro group) from the activated rings. jk-sci.comresearchgate.net
Table 2: Potential Nucleophilic Aromatic Substitution Reactions on an Activated Derivative (Based on a hypothetical (3-Chloro-4-methylthiophenyl)(5-nitrothiophen-2-yl)methanol substrate)
| Ring System | Nucleophile | Reagent Example | Potential Product |
|---|---|---|---|
| Nitro-Thiophene | Alkoxide | Sodium methoxide (B1231860) (NaOMe) | (3-Chloro-4-methylthiophenyl)(5-methoxythiophen-2-yl)methanol |
| Nitro-Thiophene | Amine | Pyrrolidine nih.gov | (3-Chloro-4-methylthiophenyl)(5-(pyrrolidin-1-yl)thiophen-2-yl)methanol |
| Chloro-Phenyl | Thiolate | Sodium thiophenoxide (NaSPh) | (3-(Phenylthio)-4-methylthiophenyl)(5-nitrothiophen-2-yl)methanol |
| Chloro-Phenyl | Azide (B81097) | Sodium azide (NaN₃) | (3-Azido-4-methylthiophenyl)(5-nitrothiophen-2-yl)methanol |
Formation of Heterocyclic Rings Incorporating the this compound Scaffold
The unique structure of this compound, featuring a reactive carbinol center flanked by two distinct aromatic rings, makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The hydroxyl group is a key handle for initiating cyclization reactions, often by converting it into a good leaving group or by promoting its reaction with a suitably positioned functional group on one of the aromatic rings.
One common strategy involves acid-catalyzed cyclization. Treatment with a strong acid can lead to the formation of a stabilized carbocation at the benzylic/thienylic position. This electrophilic center can then attack one of the aromatic rings in an intramolecular electrophilic substitution reaction to form a new ring. For example, acid-mediated cyclization of similar diarylmethanol systems has been shown to produce fused ring structures like dihydrobenzo[c]thiophenes. doi.org
Another approach involves modifying the aromatic rings with functional groups that can subsequently react with the carbinol. For instance, introduction of a primary amine or a related group onto either the thiophene or phenyl ring could set the stage for intramolecular cyclization reactions like the Pictet-Spengler jk-sci.comwikipedia.orgmdpi.comresearchgate.netnih.gov or Pomeranz-Fritsch researchgate.netwikipedia.orgresearchgate.netthermofisher.com reactions, which are powerful methods for constructing tetrahydroisoquinoline, β-carboline, and isoquinoline (B145761) ring systems, respectively. While the direct substrate is not a β-arylethylamine, it could be converted to a suitable precursor.
Furthermore, the existing rings can be used as templates to build additional fused heterocycles. For example, functionalized thiophenes are widely used in the synthesis of thieno[2,3-c]pyrazoles, researchgate.net thieno[3,2-b]pyrroles, researchgate.net and other condensed systems. The derivatization of the this compound scaffold, as described in the preceding sections, can provide the necessary functional groups to initiate such cyclization cascades. For instance, the synthesis of 1,2,4-triazolo[3,4-b] researchgate.netnih.govwikipedia.orgthiadiazines has been achieved from precursors containing a triazole-thione moiety, which could potentially be constructed from a hydrazide derivative of the title compound. mdpi.com
Table 3: Examples of Heterocyclic Ring Systems Potentially Accessible from the Scaffold
| Reaction Type | Key Intermediate | Resulting Heterocyclic Core |
|---|---|---|
| Intramolecular Electrophilic Substitution | Diarylium ion (from carbinol) | Dihydrothieno[c]isothiochromene or Dihydrobenzo[c]thiophene derivative |
| Pictet-Spengler Type | 2-(2-Aminoethyl)thiophene derivative | Tetrahydrothieno[2,3-c]pyridine |
| Pomeranz-Fritsch Type | Thienylcarboxaldehyde derivative | Thieno[2,3-c]isoquinoline |
| Gewald Reaction Precursor | Acetonitrile (B52724) group on thiophene | Aminothiophene fused system nih.govyoutube.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)
While one-dimensional (1D) NMR spectra provide foundational information on chemical shifts and coupling constants, two-dimensional (2D) NMR experiments are indispensable for unraveling complex structures. wikipedia.org Techniques such as COSY, HSQC, and HMBC are fundamental in establishing the intricate network of covalent bonds within 4-Methylthiophenyl-(2-thienyl)methanol. youtube.comsdsu.edu
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling interactions, allowing for the identification of adjacent protons within a spin system. For this compound, COSY would be instrumental in tracing the connectivity of the aromatic protons on both the thiophene (B33073) and phenyl rings, as well as the coupling between the methine proton and any adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum of the target molecule would provide a direct link between each proton and the carbon atom to which it is bonded, greatly simplifying the assignment of the carbon skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): Complementing HSQC, the HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. wikipedia.org This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule, for instance, by correlating the methyl protons of the methylthio group to the carbon atoms of the phenyl ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. By detecting through-space dipolar couplings, NOESY is a powerful tool for determining the stereochemistry and conformational preferences of a molecule.
A hypothetical set of 2D NMR data for this compound is presented below:
Table 1: Hypothetical 2D NMR Correlations for this compound
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| Methine-H | Thienyl-H, Phenyl-H | C-alpha | Thienyl-C, Phenyl-C |
| Methyl-H (S-CH₃) | None | C-methyl | Phenyl-C (ipso) |
| Thienyl-H (position 3) | Thienyl-H (position 4) | C3-thienyl | C2-thienyl, C4-thienyl, C5-thienyl |
| Phenyl-H (ortho to S) | Phenyl-H (meta to S) | C-ortho | C-ipso, C-meta, C-para |
Solid-State NMR for Polymorphism and Crystal Structure Analysis
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can differentiate between polymorphs and provide crucial data for crystal structure determination.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are highly effective for identifying specific functional groups and can also provide information about molecular conformation. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key expected IR absorptions would include a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the aromatic and methyl groups, and various C-C and C-S stretching and bending modes within the thiophene and phenyl rings. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of the target molecule, Raman spectroscopy would be useful for observing the S-CH₃ stretching vibration and the symmetric breathing modes of the aromatic rings.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (broad) |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Methyl (-CH₃) | C-H Stretch | 2960-2850 |
| Phenyl Ring | C=C Stretch | 1600-1450 |
| Thiophene Ring | C=C Stretch | 1550-1400 |
| C-S Bond | C-S Stretch | 700-600 |
High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule with high accuracy. This information is critical for confirming the molecular formula of a newly synthesized compound. Furthermore, by analyzing the fragmentation patterns produced upon ionization, HRMS can provide valuable structural information. For this compound, electron ionization (EI) would likely lead to the loss of a water molecule from the molecular ion, followed by fragmentation of the thiophene and phenyl rings.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the π-π* transitions within the thiophene and phenyl aromatic systems.
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, the emission spectrum can provide information about the excited state and the environment of the molecule.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization of Chiral Forms
Since this compound contains a stereocenter at the carbinol carbon, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these chiral forms. mertenlab.de
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. researchgate.net A chiral molecule will exhibit a characteristic CD spectrum, with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The CD spectra of the two enantiomers of this compound would be mirror images of each other.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net Similar to CD, the ORD curve for a chiral molecule is characteristic of its absolute configuration.
The combination of these advanced spectroscopic techniques provides a comprehensive and unambiguous characterization of the structure, connectivity, stereochemistry, and electronic properties of this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
A definitive method for the unambiguous determination of a molecule's three-dimensional arrangement in the solid state is single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Furthermore, for chiral compounds, X-ray crystallography can be employed to establish the absolute configuration of the stereocenters.
The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.
In the context of this compound, an X-ray crystallographic study would provide invaluable insights into its solid-state conformation. Key structural features that could be elucidated include:
The relative orientation of the 4-methylthiophenyl and 2-thienyl rings: This would reveal the torsion angles between the two aromatic systems, indicating the degree of planarity or twist in the molecule.
Intermolecular interactions: The analysis would identify any hydrogen bonding involving the hydroxyl group and other potential non-covalent interactions, such as π-π stacking between the aromatic rings or C-H···π interactions. These interactions are crucial in dictating the packing of the molecules in the crystal lattice.
Conformational polymorphism: It is possible for a compound to crystallize in multiple forms, each with a different arrangement of molecules. X-ray crystallography can identify and characterize these different polymorphs.
As of the latest search, specific crystallographic data for this compound has not been reported in the accessible literature. Therefore, a detailed analysis of its crystal structure, including data tables of crystallographic parameters, bond lengths, and bond angles, cannot be provided at this time. The synthesis and crystallization of this compound would be a prerequisite for such a study.
Computational Chemistry and Theoretical Investigations of 4 Methylthiophenyl 2 Thienyl Methanol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical study on 4-Methylthiophenyl-(2-thienyl)methanol would employ a functional like B3LYP, often paired with a Pople-style basis set such as 6-311++G(d,p), a method that has proven effective for similar sulfur- and aromatic-containing compounds. chemrxiv.orgresearchgate.net
The primary goals of a DFT study would be:
Geometry Optimization: To find the lowest energy structure (the most stable arrangement of atoms) of the molecule. This involves calculating bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. medjchem.com A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This map identifies electron-rich regions (negative potential, typically around the oxygen and sulfur atoms and pi-systems of the rings), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, often around the hydroxyl proton), which are prone to nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound Illustrative data based on typical values for similar aromatic methanols.
| Property | Hypothetical Value | Significance |
| Optimized Ground State Energy | -1025.45 Hartree | The calculated minimum energy of the most stable conformer. |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
While DFT is highly efficient, ab initio (from first principles) methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer higher accuracy, albeit at a significantly greater computational expense. These methods are often used to benchmark DFT results for a smaller, representative model of the molecule or to obtain highly accurate energies for specific conformers or transition states once their geometries have been located with a more cost-effective method. For thiophene-containing molecules, high-precision ab initio calculations have been used to refine properties like ionization energies and heats of formation. tandfonline.com
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around several key single bonds:
The bond connecting the phenyl ring to the sulfur atom.
The bond connecting the sulfur atom to the methyl group.
The bond connecting the thiophene (B33073) ring to the carbinol carbon.
The bond connecting the carbinol carbon to the oxygen atom.
A conformational analysis would involve systematically rotating these bonds to map out the potential energy surface (PES). This process identifies all local energy minima (stable conformers) and the transition states that connect them. Such studies on similar molecules containing sulfur and oxygen have shown that non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the thiophene ring, can significantly stabilize certain conformations. researchgate.net Advanced DFT functionals like ωB97X-D, which are specifically parameterized to better account for non-covalent interactions, would be particularly useful here. biomedres.us
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical calculations are invaluable for mapping out the step-by-step pathways of chemical reactions. For this compound, one could investigate reactions such as the oxidation of the methanol (B129727) group to a ketone or its dehydration to form an alkene.
A computational study would involve:
Optimizing the geometries of the reactants, products, and any proposed intermediates.
Locating the transition state (TS) structure for each step of the reaction. The TS is the highest energy point along the reaction coordinate.
Performing a vibrational frequency calculation to confirm the TS (which has exactly one imaginary frequency) and to calculate the zero-point vibrational energy (ZPVE) and activation energy (Ea).
Studies on the reactivity of thiophene derivatives have successfully used DFT to show how the stability of intermediates and the height of activation barriers determine the final reaction products. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations typically model a single molecule in a vacuum (gas phase), molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solution. An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water or chloroform) and solving Newton's equations of motion for every atom over a period of time (nanoseconds to microseconds).
MD simulations would provide insights into:
Solvation Structure: How solvent molecules arrange around the solute.
Dynamic Conformational Sampling: How the molecule flexes and changes its shape in solution, and the relative populations of different conformers.
Transport Properties: Such as the diffusion coefficient of the molecule in the solvent.
Prediction of Spectroscopic Parameters
Computational methods can predict various types of spectra, which can be used to interpret and verify experimental data.
Infrared (IR) Spectroscopy: DFT frequency calculations yield the vibrational modes of the molecule. The resulting computed IR spectrum shows the frequencies and intensities of these vibrations, which can be compared with experimental data to confirm the structure. Key peaks would include the O-H stretch of the alcohol, C-H stretches of the aromatic rings and methyl group, and vibrations of the C-S and C-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for a given structure. These theoretical shifts, when compared to experimental values, are a powerful tool for structure elucidation.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the UV-Vis region. This can predict the λ_max values and oscillator strengths of the π → π* and n → π* transitions within the aromatic rings. As seen in related molecules, the extent of electron delocalization significantly impacts the absorption wavelengths. chemrxiv.org
Table 2: Hypothetical Predicted Spectroscopic Data for this compound Illustrative data based on typical values for similar compounds and computational methods.
| Spectroscopy | Parameter | Hypothetical Predicted Value | Corresponding Functional Group/Transition |
| IR | ν(O-H) | 3450 cm⁻¹ | Hydroxyl group stretch (hydrogen-bonded) |
| IR | ν(C-S) | 710 cm⁻¹ | Phenyl-Sulfur stretch |
| ¹H NMR | δ (OH) | 4.5 ppm | Hydroxyl proton |
| ¹H NMR | δ (CH₃) | 2.5 ppm | Methyl group protons |
| ¹³C NMR | δ (C-OH) | 65 ppm | Carbinol carbon |
| UV-Vis (TD-DFT) | λ_max | 265 nm | π → π* transition in aromatic systems |
Rational Design of Derivatives through Computational Screening
The rational design of novel derivatives of this compound is a key area of contemporary research, leveraging computational chemistry to predict and prioritize compounds with enhanced biological activities and improved pharmacokinetic profiles. This in silico approach significantly streamlines the drug discovery process by identifying promising candidates for synthesis and experimental testing, thereby saving considerable time and resources. The core of this strategy lies in the systematic modification of the parent structure and the subsequent evaluation of these modifications using a variety of computational tools.
The process begins with the three-dimensional structure of this compound as a scaffold. Medicinal chemists and computational scientists then propose a virtual library of derivatives by introducing various functional groups at different positions on the thiophene and phenyl rings. These modifications are designed to explore the structure-activity relationship (SAR), aiming to enhance interactions with a specific biological target or to modulate physicochemical properties.
Molecular docking is a pivotal technique in this computational screening cascade. d-nb.infonih.govresearchgate.net This method predicts the preferred orientation of a designed derivative within the binding site of a target protein and estimates the strength of the interaction, often expressed as a docking score. nih.govresearchgate.net For instance, in the design of novel inhibitors, a lower (more negative) docking score generally indicates a more favorable binding affinity. researchgate.net By docking a virtual library of derivatives into the active site of a relevant enzyme or receptor, researchers can rapidly identify which modifications are likely to improve binding.
Beyond simple docking scores, molecular dynamics (MD) simulations provide a more dynamic and realistic picture of the ligand-protein complex. nih.gov These simulations, which model the movement of atoms and molecules over time, can assess the stability of the binding pose predicted by docking and provide deeper insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov
Another critical aspect of the in silico design process is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational models, often based on Lipinski's Rule of Five and other established criteria, are used to evaluate the drug-likeness of the designed derivatives. nih.gov These models predict parameters such as oral bioavailability, membrane permeability, and potential metabolic liabilities, helping to weed out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic properties.
A hypothetical computational screening of derivatives of this compound might involve modifications at the methylthio group, the phenyl ring, and the thiophene ring to explore their impact on binding affinity and ADME properties. The following table illustrates a representative set of virtually designed derivatives and their predicted properties based on methodologies reported for similar thiophene-containing compounds.
Table 1: Hypothetical Computational Screening Data for Designed Derivatives
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on general principles of computational drug design and does not represent experimentally validated results for these specific compounds.
From this hypothetical screening, Derivative 1, with the sulfonyl group, shows the most improved predicted binding affinity, although with a slight decrease in predicted oral bioavailability. Derivative 5, with an amino group replacing the hydroxyl, also shows promising predicted affinity and potentially improved bioavailability. These candidates would be prioritized for synthesis and further in vitro and in vivo evaluation. This iterative cycle of design, computational evaluation, synthesis, and testing is the hallmark of modern rational drug design.
Advanced Analytical Methods for Purity Assessment and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 4-Methylthiophenyl-(2-thienyl)methanol. Its high resolution and sensitivity make it ideal for determining purity by separating the main compound from any impurities, byproducts, or degradation products. HPLC methods, particularly in reversed-phase mode using C18 columns, are widely employed for purity assays. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), which can be delivered isocratically or through a gradient program to achieve optimal separation. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule allow for strong absorbance.
Due to the presence of a chiral center at the carbinol carbon, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical. Chiral HPLC is the most prevalent technique for this purpose, relying on Chiral Stationary Phases (CSPs) to achieve resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of racemic compounds.
For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) has demonstrated broad applicability in separating enantiomers under various conditions, including reversed-phase, polar organic, and normal-phase modes. The choice of mobile phase is crucial for optimizing enantioseparation. A polar organic mobile phase, such as acetonitrile with additives like acetic acid and diethylamine (B46881), can be effective for resolving challenging enantiomeric pairs on derivatized cyclofructan CSPs. The development of a chiral HPLC method involves screening different CSPs and mobile phases to find the optimal conditions for baseline separation of the enantiomers. Once separated, the enantiomeric excess (e.e.) can be accurately determined by integrating the peak areas of the two enantiomers.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Resolution
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP with proven efficacy for separating a wide range of enantiomers. |
| Mobile Phase | Methanol/Water/Diethylamine (80:20:0.2, v/v/v) | Reversed-phase mode suitable for the compound's polarity; diethylamine is an additive to improve peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate to balance analysis time and resolution. |
| Temperature | Ambient or controlled (e.g., 45 °C) | Temperature can influence selectivity and retention times. |
| Detection | UV at 254 nm | The aromatic moieties (phenyl and thienyl) provide strong UV absorbance at this wavelength. |
Once an effective analytical separation is achieved, the method can be scaled up to preparative HPLC for the isolation of individual enantiomers in sufficient quantities for further studies. Preparative HPLC utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to collect the fractions corresponding to each separated enantiomeric peak. The collected fractions, containing the isolated enantiomer in the mobile phase, are then subjected to solvent evaporation to yield the pure enantiomer. The purity of the isolated isomers is subsequently confirmed using the analytical chiral HPLC method.
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has limited volatility, it can be analyzed by GC after conversion into a more volatile derivative, for example, through silylation of the hydroxyl group. More commonly, GC is employed for trace analysis of volatile impurities or related substances that might be present in the sample, such as residual solvents (e.g., methanol) or starting materials.
Headspace-solid-phase microextraction (HS-SPME) coupled with GC-MS is a highly sensitive method for detecting volatile organic compounds. This approach is particularly useful for identifying trace-level volatile sulfur compounds that might be related to the thiophene (B33073) or methylthio moieties of the target molecule. For quantitative analysis, a flame ionization detector (FID) offers excellent reproducibility, while a mass spectrometer (MS) detector provides structural information for definitive identification of unknown peaks. Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power compared to conventional GC, making it ideal for analyzing highly complex samples and resolving co-eluting trace components.
Table 2: Example GC-MS Parameters for Trace Volatile Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 40°C (2 min), then ramp 4°C/min to 150°C, then 20°C/min to 280°C (10 min hold) | A temperature gradient to separate compounds with a wide range of boiling points. |
| Injection Mode | Splitless or SPME | Splitless for trace analysis; SPME for pre-concentration of volatile analytes. |
| Detector | Mass Spectrometer (MS) | Provides mass spectra for compound identification; scan range m/z 40-450. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that generates reproducible fragmentation patterns for library matching. |
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, especially for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of efficiency, leading to reduced analysis times and solvent consumption.
For the enantiomeric separation of this compound, SFC offers significant advantages. Polysaccharide-based CSPs are highly effective in SFC and often show different selectivity compared to HPLC, providing a complementary separation technique. The development of ultra-high performance SFC (UHPSFC) has further enhanced the speed and efficiency of separations. Method development in SFC can be faster than in HPLC, as it involves optimizing fewer parameters, primarily the type and percentage of the organic modifier and the back pressure.
Table 3: Typical SFC Conditions for Rapid Chiral Separation
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralcel OJ-H or Lux Cellulose-2 (e.g., 250 x 4.6 mm, 5 µm) | Proven polysaccharide-based CSPs for chiral SFC. |
| Mobile Phase | Supercritical CO₂ / Methanol (e.g.,
Methodological Innovations and Future Research Directions
Development of Novel Catalytic Systems for 4-Methylthiophenyl-(2-thienyl)methanol Synthesis
The synthesis of unsymmetrical diaryl methanols like this compound traditionally relies on methods such as the Grignard reaction. However, contemporary research is heavily focused on the development of more efficient and selective catalytic systems. Transition-metal-catalyzed cross-coupling reactions, in particular, offer a promising avenue for the synthesis of this and related compounds. researchgate.net
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been extensively used for the formation of carbon-carbon bonds. nih.govrsc.org For the synthesis of this compound, a potential strategy involves the coupling of a thienylboronic acid derivative with a 4-(methylthio)benzaldehyde (B43086), followed by reduction of the resulting ketone. Alternatively, a palladium-catalyzed direct C-H arylation of thiophene (B33073) with 4-(methylthio)benzyl alcohol derivatives could be explored. rsc.org Recent advancements in this area focus on using more environmentally benign and cost-effective catalysts. For example, copper-catalyzed hydroarylation of alkynoates has been shown to be an efficient method for creating substituted alkenes, which could be precursors to the target molecule. orgsyn.org
Future research in this area is directed towards the development of catalysts that offer higher yields, greater stereoselectivity, and milder reaction conditions. The use of novel ligands, such as those based on pincer-type architecture, may enhance the stability and activity of the catalytic system. acs.org Furthermore, the exploration of photocatalytic methods and the use of earth-abundant metals as catalysts are emerging trends that could provide more sustainable synthetic routes. acs.org
Table 1: Comparison of Potential Catalytic Systems for Aryl-Thienyl Methanol (B129727) Synthesis
| Catalytic System | Precursors | Advantages | Challenges |
| Palladium-catalyzed Suzuki-Miyaura Coupling | Thienylboronic acid, 4-(methylthio)benzoyl halide | High yields, good functional group tolerance | Pre-functionalization of starting materials required |
| Palladium-catalyzed Direct C-H Arylation | Thiophene, 4-(methylthio)benzyl halide | Atom economy, reduced synthetic steps | Regioselectivity can be an issue |
| Copper-catalyzed Hydroarylation | Thienylacetylene derivative, 4-(methylthio)boronic acid | Use of a less expensive metal, mild conditions | Substrate scope may be limited |
| Rhodium-catalyzed Asymmetric Arylation | Thienylboronic acid, 4-(methylthio)benzaldehyde derivative | High enantioselectivity for chiral variants | Expensive catalyst, ligand sensitivity |
Advancement in Characterization Techniques Specific to Thiophene-Methanol Structures
The unambiguous characterization of this compound is crucial for understanding its properties and reactivity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H NMR would show characteristic signals for the protons on the thiophene and phenyl rings, as well as for the methoxy (B1213986) and hydroxyl groups. The coupling patterns would provide information about the substitution pattern. ¹³C NMR would complement this by providing information about the carbon skeleton. mdpi.comresearchgate.net Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to definitively assign all proton and carbon signals.
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. iosrjournals.org The characteristic vibrational modes of the thiophene ring, the C-S bond, the O-H bond of the alcohol, and the C-S bond of the methylthio group would be observable. nih.gov
Future advancements in characterization will likely involve the increased use of computational methods to predict and interpret spectroscopic data. mdpi.comiosrjournals.org For instance, Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm the structure. utq.edu.iqekb.eg Solid-state NMR could also be employed to study the compound in its crystalline form.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for thiophene protons, phenyl protons, methyl protons of the methylthio group, methine proton, and hydroxyl proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the thiophene and phenyl rings, the methylthio group, and the methanol carbon. |
| HRMS | Accurate mass measurement corresponding to the molecular formula C₁₂H₁₂OS₂. |
| FTIR | Absorption bands for O-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-S stretching. |
Chemoinformatics and Data Mining for Structure-Property Correlations
Chemoinformatics plays a vital role in modern drug discovery and materials science by enabling the prediction of properties and activities of chemical compounds through computational methods. mdpi.com For this compound and its derivatives, chemoinformatic approaches can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govnih.gov
By creating a virtual library of derivatives of this compound with varying substituents, it is possible to calculate a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors can then be correlated with experimentally determined biological activities or physical properties using statistical methods like multiple linear regression or machine learning algorithms. nih.gov Such models can predict the properties of new, unsynthesized derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics. nih.gov
Data mining of large chemical databases, such as PubChem, can also reveal compounds with similar structural features to this compound and provide insights into their known biological activities or properties. nih.gov This can help in identifying potential applications for the target compound and its analogues. The development of more accurate predictive models will rely on the availability of high-quality experimental data for a diverse set of thiophene-containing compounds.
Integration of Automated Synthesis and High-Throughput Screening for Derivative Exploration
The exploration of the chemical space around this compound can be significantly accelerated by the integration of automated synthesis and high-throughput screening (HTS). wikipedia.org Automated synthesis platforms can rapidly generate libraries of derivatives by systematically varying the substituents on the thiophene and phenyl rings. sigmaaldrich.comresearchgate.netnih.gov These platforms utilize robotic systems to perform reactions in parallel, often in microplate format, which drastically reduces the time and resources required for library synthesis. acm.org
Once a library of derivatives has been synthesized, HTS can be employed to rapidly assess their biological activity or physical properties. bmglabtech.com HTS involves the use of automated systems to test thousands of compounds in a short period using miniaturized assays. researchgate.net For example, if this compound is being investigated for potential pharmaceutical applications, HTS assays could be used to screen for activity against a specific biological target. nih.gov The combination of automated synthesis and HTS creates a powerful workflow for the rapid identification of lead compounds with desirable properties. acs.org
Future developments in this area will likely focus on the integration of artificial intelligence and machine learning with automated synthesis and HTS. This could enable "closed-loop" discovery, where the results of HTS are used to train predictive models that then guide the automated synthesis of the next generation of compounds.
Emerging Concepts in Heterocyclic Chemistry Applied to this compound
The field of heterocyclic chemistry is constantly evolving, with new concepts and reactions being developed that could be applied to the synthesis and modification of this compound. One such area is the development of novel cyclization reactions to construct the thiophene ring itself. nih.gov For instance, metal-catalyzed heterocyclization of functionalized alkynes offers a direct route to substituted thiophenes.
Another emerging concept is the late-stage functionalization of the thiophene and phenyl rings. This involves the selective introduction of new functional groups into the existing molecular scaffold, which can be a more efficient way to generate diversity than de novo synthesis. Techniques such as C-H activation are at the forefront of this field.
The principles of green chemistry are also becoming increasingly important in heterocyclic synthesis. rsc.org This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. The application of these principles to the synthesis of this compound would not only reduce its environmental impact but could also lead to more cost-effective production methods.
Interdisciplinary Research Opportunities
The unique structure of this compound, which combines a thiophene heterocycle with a substituted aromatic alcohol, opens up numerous opportunities for interdisciplinary research.
In medicinal chemistry , thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govrsc.orgnumberanalytics.com The structural features of this compound make it a candidate for investigation in various therapeutic areas. Collaboration with biologists and pharmacologists would be essential to explore its potential as a drug lead.
In materials science , thiophene-based materials are of great interest for their electronic and optical properties. numberanalytics.com Polythiophenes, for example, are conducting polymers with applications in organic electronics. The this compound moiety could serve as a building block for novel polymers or as a component in functional materials such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). futuremarketinsights.comjmaterenvironsci.com This would require collaboration with materials scientists and physicists.
In supramolecular chemistry , the hydroxyl group and the sulfur atoms in the molecule could participate in hydrogen bonding and other non-covalent interactions, making it a potential building block for the construction of self-assembling systems and molecular sensors.
The continued investigation of this compound and its derivatives, driven by these methodological innovations and interdisciplinary collaborations, holds significant promise for advancing our understanding of heterocyclic chemistry and for the development of new functional molecules.
Q & A
Q. What are the common synthetic routes for 4-Methylthiophenyl-(2-thienyl)methanol, and what reagents/conditions are typically employed?
- Methodological Answer : The synthesis often involves multi-step reactions, starting with functionalization of the thiophene and methylthiophenyl moieties. A common approach includes:
- Nucleophilic substitution : Reaction of 2-thienylmagnesium bromide with 4-methylthiobenzaldehyde, followed by reduction (e.g., NaBH4 or LiAlH4) to yield the alcohol .
- Catalytic reduction : Hydrogenation of a ketone intermediate (e.g., 4-methylthiophenyl-(2-thienyl)ketone) using Pd/C or Raney Ni .
Key reagents include anhydrous solvents (THF, methanol), reducing agents, and inert atmospheres to prevent oxidation. Purity is confirmed via TLC or HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural elucidation relies on:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and stereochemistry. Aromatic protons in thiophene (δ 6.8–7.2 ppm) and methylthiophenyl groups (δ 2.5 ppm for CH3) are diagnostic .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M–OH]<sup>+</sup>) .
- Melting point analysis : Consistency with literature values (e.g., 103–104°C for analogous compounds) .
Q. What biological activities have been preliminarily reported for this compound?
- Methodological Answer : Preliminary studies suggest:
- Antimicrobial activity : Tested via microbroth dilution assays against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to controls like ampicillin .
- Anticancer potential : Evaluated in vitro using MTT assays on cancer cell lines (e.g., HeLa), with IC50 values reported alongside positive controls (e.g., doxorubicin) .
Biological assays require dissolution in DMSO or ethanol, with cytotoxicity controls to exclude solvent artifacts .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly for scalability?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification via column chromatography .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)2) for cross-coupling steps, with yields tracked via GC-MS .
- Flow chemistry : Continuous flow reactors improve reproducibility and scalability, reducing side-product formation .
Pilot-scale batches (>100 g) should prioritize solvent recovery and waste management per EPA guidelines .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include multiple control strains .
- Stereochemical purity : Chiral HPLC or CD spectroscopy to confirm enantiomeric excess, as impurities may antagonize activity .
- Solubility effects : Use co-solvents (e.g., cyclodextrins) to enhance bioavailability in aqueous media .
Meta-analyses of published data should account for batch-to-batch variability in compound sourcing .
Q. What computational methods are suitable for predicting the reactivity or toxicity of this compound?
- Methodological Answer : Computational approaches include:
- DFT calculations : To model electron density maps and predict nucleophilic/electrophilic sites (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
- QSAR models : Train on datasets of thiophene derivatives to forecast ADMET properties (e.g., hepatic clearance) .
- Molecular docking : Simulate binding to biological targets (e.g., CYP450 enzymes) using AutoDock Vina .
Validation requires cross-referencing with experimental toxicity assays (e.g., Ames test) .
Q. What environmental impact assessments are necessary for large-scale use of this compound?
- Methodological Answer : Key assessments include:
- Ecotoxicology : Acute toxicity tests on Daphnia magna and algae (OECD 202/201 guidelines) .
- Biodegradation : OECD 301F tests to measure mineralization rates in activated sludge .
- Bioaccumulation potential : Calculate logP values (e.g., using ACD/Labs) to assess lipid solubility .
Green chemistry principles (e.g., solvent substitution with ionic liquids) mitigate environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
